
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound that belongs to the class of amphetamines. It is commonly known as tBuCHAMP and has gained attention due to its potential use in scientific research. The compound has been found to have unique properties that make it a promising candidate for various applications.
Mechanism of Action
The exact mechanism of action of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not yet fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of these neurotransmitters, which can have various effects on the central nervous system.
Biochemical and Physiological Effects:
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to an increase in their activity. This can result in increased alertness, improved mood, and enhanced cognitive function. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its unique properties. The compound has been found to have a longer half-life than other amphetamines, making it ideal for studying the long-term effects of these compounds. However, one of the main limitations of using ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine in lab experiments is its low yield. The yield of the synthesis reaction is only around 20%, which can make it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine. One potential direction is the investigation of its effects on various neurological disorders such as Parkinson's disease and Alzheimer's disease. The compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Another potential direction is the development of more efficient synthesis methods to increase the yield of the compound and make it more readily available for use in experiments.
Conclusion:
In conclusion, ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a promising compound that has gained attention due to its potential use in scientific research. The compound has unique properties that make it a promising candidate for various applications. Its effects on the central nervous system, anti-inflammatory and analgesic properties, and potential use in the treatment of various neurological disorders make it an exciting area of research. However, more research is needed to fully understand the mechanism of action and potential applications of ((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine.
Synthesis Methods
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine can be synthesized using a multistep process. The first step involves the preparation of 4-tert-butylcyclohexanone, which is then reacted with L-alanine in the presence of a reducing agent to obtain the desired compound. The yield of the reaction is reported to be around 20%.
Scientific Research Applications
((2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been found to have potential applications in scientific research. It is being studied for its effects on the central nervous system and its potential use in the treatment of various neurological disorders. The compound has also been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
(2S)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(4-Tert-butylcyclohexyl)propan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)
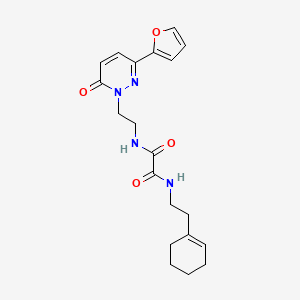

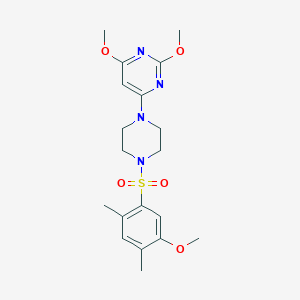
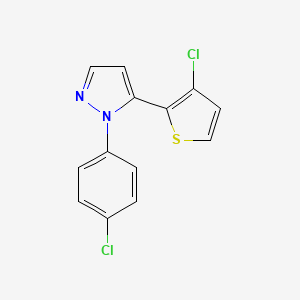
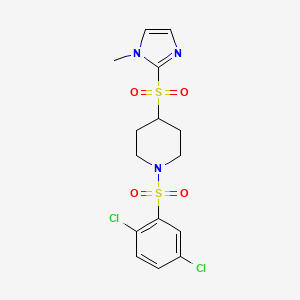
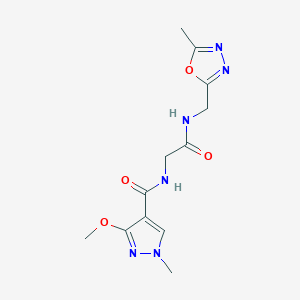
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)
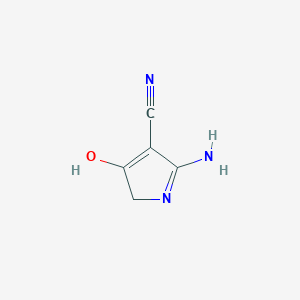
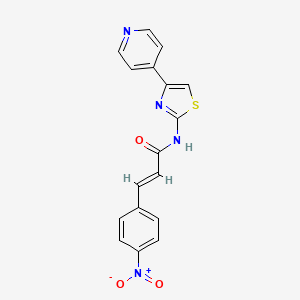
![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)
![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)